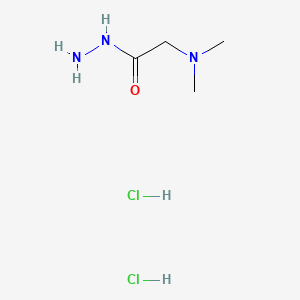

N,N-Dimethylglycine Hydrazide Dihydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-(dimethylamino)acetohydrazide;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H11N3O.2ClH/c1-7(2)3-4(8)6-5;;/h3,5H2,1-2H3,(H,6,8);2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTBXJUMTWCWCEQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CC(=O)NN.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H13Cl2N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20206582 | |

| Record name | N,N-Dimethylglycine hydrazide dihydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20206582 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5787-71-3 | |

| Record name | N,N-Dimethylglycine hydrazide dihydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005787713 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N,N-Dimethylglycine hydrazide dihydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20206582 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N,N-DIMETHYLGLYCINE HYDRAZIDE DIHYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EQ4BG8WJDZ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

N,N-Dimethylglycine Hydrazide Dihydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

N,N-Dimethylglycine Hydrazide Dihydrochloride, also known by its synonym Girard's Reagent D, is a chemical compound primarily utilized in analytical chemistry as a derivatizing agent. Its main function is to react with aldehydes and ketones, rendering them more readily detectable by mass spectrometry. This guide provides a comprehensive overview of its chemical properties, synthesis, mechanism of action as a derivatizing agent, and a detailed experimental protocol for its application.

Chemical and Physical Properties

This compound is a stable, solid compound. Its key chemical and physical properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 5787-71-3 | [1] |

| Molecular Formula | C₄H₁₃Cl₂N₃O | [1] |

| Molecular Weight | 190.07 g/mol | [1][2] |

| Appearance | White to off-white powder | [3] |

| Melting Point | 214.5 °C | [2] |

| SMILES | CN(CC(NN)=O)C.Cl.Cl | [1] |

| Purity | ≥98% | [1] |

| Storage | Room temperature, keep dry and cool | [1] |

A related compound, N,N-Dimethylglycine Hydrazide Hydrochloride (Girard's Reagent D, monohydrochloride form), has a CAS number of 539-64-0 and a molecular weight of 153.61 g/mol .[2]

Synthesis

The synthesis of N,N-Dimethylglycine Hydrazide was described by Viscontini and Meier in 1950.[2] The general principle involves the reaction of an N,N-dimethylglycine ester with hydrazine hydrate.

Experimental Protocol: Synthesis of N,N-Dimethylglycine Hydrazide Hydrochloride

This protocol is based on the literature reference for the synthesis of the monohydrochloride form.[2]

-

Reactants: N,N-dimethylglycine ethyl ester and hydrazine hydrate.

-

Solvent: Absolute ethanol.

-

Procedure:

-

Dissolve N,N-dimethylglycine ethyl ester in absolute ethanol.

-

Add hydrazine hydrate to the solution.

-

The reaction mixture is likely stirred and may require heating under reflux, although the exact conditions would need to be determined from the original publication.

-

The resulting N,N-Dimethylglycine Hydrazide is then precipitated.

-

To obtain the hydrochloride salt, the hydrazide is treated with hydrochloric acid.

-

The final product can be purified by recrystallization from ethanol.[2]

-

Application in Analytical Chemistry: Derivatization of Carbonyl Compounds

The primary application of this compound is as a derivatizing agent for aldehydes and ketones to enhance their detection in mass spectrometry (MS).[2][4] This is particularly useful for the analysis of low-abundance carbonyl-containing molecules in complex biological samples.[2][5]

Mechanism of Action

The hydrazide moiety of N,N-Dimethylglycine Hydrazide reacts with the carbonyl group of an aldehyde or ketone to form a stable hydrazone.[2][4] The key feature of this reagent is the presence of a pre-charged quaternary ammonium group.[2] This permanent positive charge significantly improves the ionization efficiency of the derivatized molecule, especially in electrospray ionization (ESI) and matrix-assisted laser desorption/ionization (MALDI) mass spectrometry.[1][2] This "charge-tagging" approach leads to a substantial increase in the sensitivity of detection.[1]

Experimental Protocol: Derivatization for LC-MS/MS Analysis

The following is a general protocol for the derivatization of carbonyl-containing analytes in a biological sample, synthesized from methodologies described for related Girard's reagents.[2][6]

-

Sample Preparation:

-

Extract the analytes of interest from the biological matrix (e.g., tissue homogenate, plasma, urine) using an appropriate solvent system.

-

Dry the extract, for example, under a stream of nitrogen.

-

Reconstitute the dried extract in a suitable reaction solvent (e.g., a mixture of acetonitrile and a slightly acidic buffer).[4]

-

-

Derivatization Reaction:

-

Prepare a fresh solution of this compound in the reaction solvent.

-

Add an excess of the derivatizing agent solution to the reconstituted sample. The molar ratio of reagent to analyte may need to be optimized, with ratios from 10:1 to 100:1 being reported for similar reagents.[2]

-

A small amount of acid (e.g., formic acid or acetic acid) can be used to catalyze the reaction.[4][6]

-

Incubate the reaction mixture. Incubation time and temperature will need to be optimized for the specific analyte, but typical conditions range from room temperature to 60°C for 30 to 60 minutes.[6]

-

-

Sample Clean-up (Optional):

-

Depending on the complexity of the sample, a solid-phase extraction (SPE) step may be necessary to remove excess reagent and other interfering substances.

-

-

LC-MS/MS Analysis:

-

Inject the derivatized sample into the LC-MS/MS system.

-

Use a suitable chromatographic method to separate the derivatized analytes.

-

In the mass spectrometer, operate in positive ion mode. The derivatized analytes will be readily detected due to their permanent positive charge.[2]

-

For tandem mass spectrometry (MS/MS), a characteristic neutral loss of the trimethylamine moiety (59 Da) can be monitored for selective detection of all derivatized compounds.[4]

-

Biological Activity and Safety

There is currently limited information available on the specific biological activity of this compound itself. Its primary role in research is as an analytical tool rather than a biologically active compound.

However, safety data for related compounds provide important handling information.

| Compound | Safety Information | Reference |

| Girard's Reagent T | Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335). Avoid inhalation, and contact with skin and eyes. Wear protective equipment. | [3] |

| Girard's Reagent P-d5 | Causes skin and serious eye irritation. May be harmful by inhalation, ingestion, or skin absorption. The toxicological properties have not been thoroughly investigated. | [7] |

| N,N-Dimethylglycine Hydrochloride | Acute oral LD50 (rat): 3900 mg/kg. Hazardous in case of skin contact (irritant), eye contact (irritant), ingestion, or inhalation. | [8] |

Given these data, this compound should be handled with care in a laboratory setting. Standard safety precautions, including the use of personal protective equipment such as gloves and safety glasses, are recommended. Work should be conducted in a well-ventilated area or a fume hood.

Conclusion

This compound is a valuable tool for researchers and scientists, particularly in the fields of proteomics, metabolomics, and glycomics, where the sensitive detection of carbonyl-containing molecules is crucial.[1][9][10] Its ability to "charge-tag" aldehydes and ketones significantly enhances their detectability by mass spectrometry, enabling the analysis of otherwise challenging analytes. While information on its direct biological effects is scarce, its utility as a derivatizing agent is well-established. Proper safety precautions should be observed during its handling and use in the laboratory.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Derivatization with Girard Reagent T Combined with LC-MS/MS for the Sensitive Detection of 5-Formyl-2′-deoxyuridine in Cellular DNA - PMC [pmc.ncbi.nlm.nih.gov]

- 3. file.medchemexpress.com [file.medchemexpress.com]

- 4. Salicylic acid - Wikipedia [en.wikipedia.org]

- 5. Girard Derivatization-Based Enrichment Strategy for Profiling the Carbonyl Submetabolome in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Girard derivatization for LC-MS/MS profiling of endogenous ecdysteroids in Drosophila - PMC [pmc.ncbi.nlm.nih.gov]

- 7. cdn.caymanchem.com [cdn.caymanchem.com]

- 8. hmdb.ca [hmdb.ca]

- 9. Sensitive and robust MALDI-TOF-MS glycomics analysis enabled by Girard's reagent T on-target derivatization (GTOD) of reducing glycans - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Chemical Properties of N,N-Dimethylglycine Hydrazide Dihydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

N,N-Dimethylglycine Hydrazide Dihydrochloride, systematically known as 2-(dimethylamino)acetohydrazide dihydrochloride and commonly referred to as Girard's Reagent D, is a cationic derivatizing agent. Its primary application lies in analytical chemistry, specifically in the selective derivatization of aldehydes and ketones. This process facilitates the analysis of these carbonyl-containing compounds, which are often present in complex biological matrices, by enhancing their solubility in aqueous solutions and improving their ionization efficiency in mass spectrometry. This technical guide provides a comprehensive overview of the chemical properties, synthesis, and key applications of this compound, tailored for professionals in research and drug development.

Core Chemical Properties

This compound is a stable, water-soluble compound. Its key physical and chemical properties are summarized in the table below for easy reference and comparison.

| Property | Value | References |

| Chemical Name | 2-(dimethylamino)acetohydrazide dihydrochloride | [1] |

| Common Name | This compound, Girard's Reagent D | [2] |

| CAS Number | 5787-71-3 | [1] |

| Molecular Formula | C₄H₁₁N₃O·2HCl (or C₄H₁₃Cl₂N₃O) | [1][2] |

| Molecular Weight | 190.07 g/mol | [1][2] |

| Appearance | Almost white to white crystalline powder | [3] |

| Melting Point | 213 °C (with decomposition), 214.5 °C | [2] |

| Purity | ≥98% | [1] |

Synthesis and Experimental Protocols

The synthesis of this compound was first reported by Viscontini and Meier in 1950. The general principle involves the reaction of an N,N-dimethylglycine ester with hydrazine, followed by conversion to the dihydrochloride salt.

Experimental Protocol: Synthesis of this compound

This protocol is based on the originally cited method by Viscontini and Meier.

Materials:

-

N,N-dimethylglycine ethyl ester

-

Hydrazine hydrate

-

Absolute ethanol

-

Hydrochloric acid (concentrated)

-

Diethyl ether

Procedure:

-

Hydrazide Formation: A solution of N,N-dimethylglycine ethyl ester in absolute ethanol is treated with an excess of hydrazine hydrate. The mixture is refluxed for several hours to facilitate the formation of N,N-dimethylglycine hydrazide.

-

Solvent Removal: After the reaction is complete, the excess hydrazine hydrate and ethanol are removed under reduced pressure.

-

Dihydrochloride Salt Formation: The resulting crude N,N-dimethylglycine hydrazide is dissolved in a minimal amount of absolute ethanol. The solution is then cooled in an ice bath and saturated with dry hydrogen chloride gas, or treated with a stoichiometric amount of concentrated hydrochloric acid, leading to the precipitation of the dihydrochloride salt.

-

Purification: The precipitated this compound is collected by filtration, washed with cold diethyl ether to remove any residual impurities, and dried under vacuum.

Diagram of Synthesis Workflow:

Caption: A simplified workflow for the synthesis of this compound.

Solubility and Stability

Solubility

This compound is known to be soluble in water. Its solubility in other common laboratory solvents is summarized below. It is important to note that specific quantitative solubility data is not extensively published, and the information provided is based on its common use in derivatization reactions.

| Solvent | Solubility | Notes |

| Water | Soluble | The dihydrochloride salt form enhances its solubility in aqueous solutions. |

| Methanol | Soluble | Often used as a solvent in derivatization reactions with this reagent.[4] |

| Ethanol | Soluble | Used as a solvent in its synthesis and in derivatization protocols.[4] |

| Dimethyl Sulfoxide (DMSO) | Likely soluble | DMSO is a polar aprotic solvent capable of dissolving a wide range of compounds. |

Stability

This compound is a stable solid under standard laboratory conditions. For long-term storage, it is recommended to keep it in a cool, dry place. The stability of the compound in solution is dependent on the pH and temperature. In acidic conditions, as is common for derivatization reactions, the hydrazone formed with carbonyl compounds is relatively stable.

Analytical Applications and Experimental Protocols

The primary utility of this compound is as a derivatizing agent for aldehydes and ketones, a process often referred to as a "Girard reaction".[5] This derivatization imparts a permanent positive charge to the analyte, which significantly enhances its ionization efficiency in electrospray ionization-mass spectrometry (ESI-MS), leading to improved sensitivity of detection.[4][6]

Experimental Protocol: Derivatization of Carbonyl Compounds

This protocol provides a general procedure for the derivatization of aldehydes and ketones in a biological sample extract.

Materials:

-

Sample extract containing carbonyl compounds (e.g., steroids, lipid aldehydes)

-

This compound (Girard's Reagent D)

-

Methanol or Ethanol

-

Glacial Acetic Acid

-

Water

Procedure:

-

Sample Preparation: The biological sample is extracted to isolate the analytes of interest. The extract is then dried and reconstituted in a suitable solvent, typically methanol or ethanol.

-

Derivatization Reaction: To the sample solution, a solution of this compound in the same solvent is added, along with a catalytic amount of glacial acetic acid. The reaction mixture is then incubated, often at an elevated temperature (e.g., 50-70°C), for a specific period to ensure complete derivatization.[4]

-

Sample Cleanup (Optional): Depending on the complexity of the sample matrix, a solid-phase extraction (SPE) step may be employed to remove excess reagent and other interfering substances.

-

LC-MS/MS Analysis: The derivatized sample is then analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The permanent positive charge on the derivatized analytes allows for sensitive detection in positive ion mode.

Diagram of Derivatization and Analysis Workflow:

Caption: A general workflow for the derivatization and analysis of carbonyl compounds using Girard's Reagent D.

Biological Relevance and Signaling Pathways

It is crucial to distinguish the biological role of this compound from that of its parent compound, N,N-Dimethylglycine (DMG).

-

This compound: The primary biological relevance of this compound is its application as an analytical tool to study and quantify endogenous carbonyl-containing molecules. These molecules, such as steroid hormones and products of lipid peroxidation, are involved in a multitude of signaling pathways and are biomarkers for various physiological and pathological states.[7] By enabling their sensitive detection, Girard's Reagent D plays an indirect but vital role in the elucidation of these pathways. There is no evidence to suggest that this compound itself has direct biological or pharmacological activity.

-

N,N-Dimethylglycine (DMG): In contrast, DMG is a naturally occurring amino acid derivative that has been investigated for various biological activities. It is involved in one-carbon metabolism and has been suggested to have roles as an antioxidant and an immune modulator.

Due to the lack of direct biological activity of this compound, a signaling pathway diagram is not applicable. Instead, the logical relationship in its application is its reaction with carbonyl compounds to facilitate their analysis.

Diagram of Logical Relationship in Analytical Application:

Caption: The logical flow of using Girard's Reagent D for the analysis of carbonyl compounds.

Conclusion

This compound is a valuable tool for researchers, scientists, and drug development professionals. Its well-defined chemical properties and its specific reactivity towards aldehydes and ketones make it an indispensable reagent for the sensitive and accurate quantification of a wide range of biologically important molecules. Understanding its chemical characteristics, synthesis, and proper application is key to leveraging its full potential in analytical workflows, ultimately contributing to advancements in our understanding of biological systems and the development of new therapeutics.

References

- 1. chemscene.com [chemscene.com]

- 2. N,N-Dimethylglycine Hydrazide Hydrochloride [drugfuture.com]

- 3. fishersci.com [fishersci.com]

- 4. Girard derivatization for LC-MS/MS profiling of endogenous ecdysteroids in Drosophila - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Derivatization with Girard Reagent T Combined with LC-MS/MS for the Sensitive Detection of 5-Formyl-2′-deoxyuridine in Cellular DNA - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to the Synthesis and Mechanism of Girard's Reagent D

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and mechanism of Girard's Reagent D, a cationic derivatizing agent pivotal in the analysis of carbonyl compounds. This document details the synthetic pathway, reaction mechanisms, experimental protocols, and quantitative data to support researchers in its application.

Introduction

Girard's Reagent D, chemically known as (2-(dimethylamino)acetyl)hydrazide hydrochloride, is a valuable tool in analytical chemistry, particularly for the selective isolation and derivatization of aldehydes and ketones from complex mixtures. Its quaternary ammonium group imparts a permanent positive charge, rendering the derivatized carbonyl compounds (hydrazones) highly soluble in aqueous solutions and readily analyzable by techniques such as mass spectrometry. This guide will delve into the specifics of its synthesis and the mechanism by which it reacts with carbonyl-containing molecules.

Synthesis of Girard's Reagent D

The synthesis of Girard's Reagent D is a two-step process commencing with the preparation of N,N-dimethylglycine ethyl ester, followed by its reaction with hydrazine hydrate.

Step 1: Synthesis of N,N-Dimethylglycine Ethyl Ester

The precursor, N,N-dimethylglycine ethyl ester, can be synthesized by the reaction of ethyl chloroacetate with dimethylamine.

Reaction:

Step 2: Synthesis of Girard's Reagent D

Girard's Reagent D is subsequently prepared by the reaction of N,N-dimethylglycine ethyl ester with hydrazine hydrate in a suitable solvent like absolute ethanol.[1]

Reaction:

The resulting hydrazide is then typically converted to its hydrochloride salt for stability and improved handling.

Mechanism of Action with Carbonyl Compounds

Girard's Reagent D reacts with aldehydes and ketones via a nucleophilic addition-elimination reaction to form a stable hydrazone. The reaction is typically acid-catalyzed.

Mechanism:

-

Protonation of the Carbonyl Oxygen: The acid catalyst protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon.

-

Nucleophilic Attack: The terminal nitrogen atom of the hydrazide moiety of Girard's Reagent D acts as a nucleophile, attacking the electrophilic carbonyl carbon. This results in the formation of a tetrahedral intermediate.

-

Proton Transfer: A proton is transferred from the attacking nitrogen to the oxygen atom.

-

Elimination of Water: The hydroxyl group is protonated to form a good leaving group (water), which is subsequently eliminated, leading to the formation of a carbon-nitrogen double bond (hydrazone).

Quantitative Data

| Parameter | Value | Reference/Comment |

| Synthesis of Hydrazides from Esters | ||

| Hydrazine Hydrate to Ester Molar Ratio | 5:1 to 20:1 | General procedure for hydrazide synthesis from esters.[2] |

| Reaction Time | 3 - 17 hours | Dependent on the reactivity of the ester and reaction temperature.[2] |

| Solvent | Absolute Ethanol or Methanol | [1][2] |

| Derivatization with Girard's Reagents | ||

| Girard's Reagent to Carbonyl Molar Ratio | 10:1 to 1000:1 | Optimized for derivatization in analytical applications. |

| Reaction Time | 10 min to 24 hours | Dependent on the specific carbonyl compound and reaction conditions. |

| pH | Acidic (e.g., 10% acetic acid) | Acid catalysis enhances the reaction rate. |

Experimental Protocols

Synthesis of N,N-Dimethylglycine Ethyl Ester

-

Materials: Ethyl chloroacetate, Dimethylamine (40% aqueous solution), Diethyl ether.

-

Procedure:

-

In a fume hood, to a stirred solution of ethyl chloroacetate, slowly add a twofold molar excess of 40% aqueous dimethylamine solution.

-

Maintain the reaction temperature below 30°C using an ice bath.

-

After the addition is complete, continue stirring at room temperature for 2 hours.

-

Extract the reaction mixture with diethyl ether.

-

Wash the organic layer with water, dry over anhydrous sodium sulfate, and filter.

-

Remove the solvent under reduced pressure. The crude N,N-dimethylglycine ethyl ester can be purified by distillation.

-

Synthesis of Girard's Reagent D

-

Materials: N,N-dimethylglycine ethyl ester, Hydrazine hydrate (85-100%), Absolute ethanol.

-

Procedure:

-

Dissolve N,N-dimethylglycine ethyl ester in absolute ethanol in a round-bottom flask.

-

Add a 5 to 10-fold molar excess of hydrazine hydrate to the solution.

-

Reflux the mixture for 6-12 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature.

-

The product, Girard's Reagent D, may precipitate upon cooling. If so, collect the crystals by filtration.

-

If the product remains in solution, the solvent and excess hydrazine hydrate can be removed under reduced pressure.

-

The crude product can be recrystallized from ethanol to yield pure Girard's Reagent D.

-

Derivatization of a Carbonyl Compound with Girard's Reagent D

-

Materials: Carbonyl-containing sample, Girard's Reagent D, Methanol, Acetic acid.

-

Procedure:

-

Dissolve the carbonyl-containing sample in methanol.

-

Prepare a stock solution of Girard's Reagent D in methanol.

-

In a vial, mix the sample solution with the Girard's Reagent D solution. A molar ratio of 10:1 to 100:1 (Girard's Reagent D:carbonyl) is recommended.

-

Add 10% acetic acid to the mixture to catalyze the reaction.

-

Allow the reaction to proceed at room temperature for 1 to 12 hours, depending on the reactivity of the carbonyl compound.

-

The resulting solution containing the hydrazone derivative can be directly analyzed, for example, by LC-MS.

-

Visualizations

Synthesis of Girard's Reagent D

Caption: Synthetic pathway of Girard's Reagent D.

Mechanism of Derivatization of a Ketone with Girard's Reagent D

Caption: Mechanism of hydrazone formation.

References

An In-depth Technical Guide to the Core Principles of Carbonyl Derivatization with Hydrazides

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the fundamental principles of carbonyl derivatization with hydrazides. This chemical reaction is a cornerstone in various scientific disciplines, including drug development, proteomics, and analytical chemistry, owing to its specificity and adaptability. This document outlines the reaction mechanism, influencing factors, quantitative data, detailed experimental protocols, and relevant biological pathways.

Core Principles of Carbonyl-Hydrazide Derivatization

The reaction between a carbonyl compound (an aldehyde or a ketone) and a hydrazide forms a hydrazone, a molecule characterized by a carbon-nitrogen double bond (C=N-NH-). This condensation reaction is a nucleophilic addition-elimination process. The terminal nitrogen of the hydrazide acts as a nucleophile, attacking the electrophilic carbonyl carbon. This is followed by the elimination of a water molecule to form the stable hydrazone linkage.[1][2]

The reaction is typically catalyzed by acid.[3] At an optimal pH of around 4.5-5.5, the carbonyl oxygen is protonated, which increases the electrophilicity of the carbonyl carbon, facilitating the nucleophilic attack by the hydrazide.[4][5] However, at very low pH, the hydrazide itself can be protonated, rendering it non-nucleophilic and thus hindering the reaction. Conversely, at neutral or basic pH, the reaction rate is generally slower due to the lack of acid catalysis.[6][7]

Several factors influence the rate and stability of hydrazone formation:

-

Nature of the Carbonyl Compound : Aliphatic aldehydes generally react faster than aromatic aldehydes and ketones.[8] The resonance stabilization in aromatic carbonyls makes them less reactive.

-

Structure of the Hydrazide : Electron-donating groups on the hydrazide can increase its nucleophilicity, while electron-withdrawing groups, such as in acylhydrazides, decrease reactivity.[9]

-

pH : As mentioned, the reaction is pH-dependent, with optimal rates typically observed in weakly acidic conditions.[4]

-

Catalysts : Aniline and its derivatives can act as nucleophilic catalysts, significantly accelerating the rate of hydrazone formation, even at neutral pH.[10]

The stability of the resulting hydrazone bond is also crucial, particularly in applications like drug delivery. Hydrazones derived from aromatic aldehydes are generally more stable to hydrolysis than those from aliphatic aldehydes due to resonance stabilization.[11] This pH-sensitive stability is a key feature exploited in the design of acid-cleavable linkers in antibody-drug conjugates (ADCs), allowing for drug release in the acidic environment of endosomes and lysosomes.[12][13]

Quantitative Data

The following tables summarize key quantitative data related to carbonyl derivatization with hydrazides, providing a basis for experimental design and comparison.

Table 1: Second-Order Rate Constants for Hydrazone Formation

This table presents the apparent second-order rate constants for the reaction of various carbonyl compounds with different hydrazines at or near neutral pH.

| Carbonyl Compound | Hydrazine Derivative | Rate Constant (M⁻¹s⁻¹) | Conditions |

| 2-Formylpyridine | Phenylhydrazine | ~0.033 | pH 7.4, 25°C |

| 2-Formylpyridine | 2-Hydrazinopyridine | ~0.04 | pH 7.4, 25°C |

| Butyraldehyde | Phenylhydrazine | ~2.15 | pH 7.4, 25°C |

| Benzaldehyde | Phenylhydrazine | ~0.033 | pH 7.4, 25°C |

| 2-Formylpyridine | O-Carboxyphenylhydrazine (OCPH) | > 1.0 | pH 7.4, 25°C |

| Butyraldehyde | O-Carboxyphenylhydrazine (OCPH) | 24 | pH 7.4, 25°C |

Data compiled from multiple sources, including kinetic studies that highlight the influence of substrate structure on reaction rates.[6][8][14]

Table 2: Half-Life of Hydrazone Linkers

The stability of the hydrazone bond is critical for its application. This table provides representative half-life data for different hydrazone linkers under various conditions.

| Hydrazone Linker Type | Condition | Half-life (t½) |

| Acyl hydrazone-doxorubicin | pH ~5.0 | 2.4 minutes |

| Acyl hydrazone-doxorubicin | pH 7.0 | > 2.0 hours |

| Generic Hydrazone Conjugate | Human Plasma | 2.6 days |

| Hydrazone-linked doxorubicin | Animal Models (in vivo) | 43 hours |

| Silyl ether-based pH-sensitive linker with MMAE | Human Plasma | > 7 days |

This data illustrates the pH-dependent cleavage and plasma stability of hydrazone linkers, which is fundamental to their use in drug delivery systems like ADCs.[4][15]

Experimental Protocols

This section provides detailed methodologies for key experiments involving carbonyl derivatization with hydrazides.

Protocol for Fluorescent Labeling of Glycoproteins

This protocol describes the labeling of glycoproteins by first oxidizing their carbohydrate moieties to generate aldehydes, followed by reaction with a hydrazide-containing fluorescent dye.[1][16][17]

Materials:

-

Glycoprotein of interest

-

Hydrazide-functionalized fluorescent dye (e.g., Fluorescein hydrazide, Cy7.5 hydrazide)

-

Sodium meta-periodate (NaIO₄)

-

Sodium acetate buffer (0.1 M, pH 5.5)

-

Glycerol or ethylene glycol

-

Phosphate-Buffered Saline (PBS), pH 7.4

-

Dimethyl sulfoxide (DMSO) or Dimethylformamide (DMF)

-

Gel filtration column (e.g., Sephadex G-25) or dialysis equipment

Procedure:

-

Glycoprotein Preparation: Dissolve the glycoprotein in 0.1 M sodium acetate buffer (pH 5.5) to a final concentration of 1-10 mg/mL.

-

Oxidation:

-

Immediately before use, prepare a 20 mM solution of sodium meta-periodate in the same acetate buffer.

-

Add the periodate solution to the glycoprotein solution in a 1:1 volume ratio.

-

Incubate the reaction mixture for 5-15 minutes at room temperature in the dark.

-

-

Quenching: Stop the oxidation by adding glycerol or ethylene glycol to a final concentration of 10-20 mM. Incubate for 10-15 minutes at room temperature.

-

Purification: Remove excess periodate and quenching reagent by desalting or dialysis against 0.1 M sodium acetate buffer (pH 5.5).

-

Labeling:

-

Prepare a 50 mM stock solution of the hydrazide-functionalized fluorescent dye in DMSO or DMF.

-

Add the dye solution to the purified, oxidized glycoprotein solution to achieve a 10-50 fold molar excess of the dye.

-

Incubate the reaction for 2 hours to overnight at room temperature with gentle mixing.

-

-

Final Purification: Purify the labeled glycoprotein from the unreacted dye using a gel filtration column or dialysis against PBS (pH 7.4).

Protocol for Derivatization of Carbonyl Compounds with 2,4-Dinitrophenylhydrazine (DNPH) for HPLC Analysis

This protocol is a standard method for the quantification of aldehydes and ketones in various samples.[18][19][20]

Materials:

-

Sample containing carbonyl compounds

-

2,4-Dinitrophenylhydrazine (DNPH) reagent (e.g., saturated solution in 2N HCl or a prepared solution in acetonitrile with acid)

-

Acetonitrile (HPLC grade)

-

Citrate buffer (pH 3) or Acetate buffer (pH 5)

-

Solid Phase Extraction (SPE) cartridges (e.g., C18)

-

HPLC system with UV detector

Procedure:

-

Sample Preparation:

-

For aqueous samples, transfer a known volume (e.g., 100 mL) into a flask.

-

Add buffer (e.g., 4 mL of citrate buffer) and adjust the pH to 3.0 ± 0.1.

-

-

Derivatization:

-

Add an excess of the DNPH reagent (e.g., 6 mL) to the sample.

-

Seal the flask and incubate at 40°C for 1 hour with gentle agitation.

-

-

Extraction:

-

Condition a C18 SPE cartridge according to the manufacturer's instructions.

-

Load the derivatized sample onto the cartridge.

-

Wash the cartridge to remove interfering substances.

-

-

Elution: Elute the DNPH-hydrazone derivatives from the cartridge with an appropriate volume of acetonitrile (e.g., 10 mL).

-

Analysis:

-

Bring the eluate to a known final volume.

-

Inject an aliquot into the HPLC system.

-

Separate the derivatives on a C18 column using a suitable mobile phase gradient (e.g., acetonitrile/water).

-

Detect the hydrazones using a UV detector at approximately 360 nm.

-

Quantify the carbonyl compounds by comparing the peak areas to those of known standards.

-

Visualizations

The following diagrams, generated using the DOT language, illustrate key concepts and workflows related to carbonyl derivatization with hydrazides.

Caption: General mechanism of hydrazone formation from a carbonyl and a hydrazide.

Caption: Experimental workflow for the fluorescent labeling of glycoproteins.

Caption: Signaling pathway of an ADC utilizing a pH-sensitive hydrazone linker.

References

- 1. help.lumiprobe.com [help.lumiprobe.com]

- 2. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]

- 3. researchgate.net [researchgate.net]

- 4. benchchem.com [benchchem.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Fast Hydrazone Reactants: Electronic and Acid/Base Effects Strongly Influence Rate at Biological pH - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Intramolecular Catalysis of Hydrazone Formation of Aryl-Aldehydes via ortho-Phosphate Proton Exchange - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Design, Synthesis and Characterization of pH-Sensitive PEG-PE Conjugates for Stimuli-Sensitive Pharmaceutical Nanocarriers: The Effect of Substitutes at the Hydrazone Linkage on the pH-Stability of PEG-PE Conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

- 13. What are ADC Linkers? | AxisPharm [axispharm.com]

- 14. Fast Alpha Nucleophiles: Structures that Undergo Rapid Hydrazone/Oxime Formation at Neutral pH - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. benchchem.com [benchchem.com]

- 17. benchchem.com [benchchem.com]

- 18. epa.gov [epa.gov]

- 19. unitedchem.com [unitedchem.com]

- 20. Trace carbonyl analysis in water samples by integrating magnetic molecular imprinting and capillary electrophoresis - RSC Advances (RSC Publishing) DOI:10.1039/D1RA05084B [pubs.rsc.org]

The Enduring Legacy of Girard's Reagents: A Technical Guide to their Discovery and Application in Analytical Chemistry

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the discovery, history, and enduring application of Girard's reagents in analytical chemistry. Initially developed for the challenging task of isolating steroid hormones, these unique chemical tools have found a renewed and critical role in modern analytical workflows, particularly in the sensitive detection of carbonyl-containing compounds in complex biological matrices. This document provides a comprehensive overview of their chemistry, detailed experimental protocols for their use in steroid analysis by liquid chromatography-mass spectrometry (LC-MS), and a summary of the quantitative advantages they offer.

A Historical Perspective: The Genesis of Girard's Reagents

In the 1930s, the field of steroid chemistry was in its infancy, hampered by the immense difficulty of isolating and purifying hormones from natural sources. The low concentrations and complex matrices of biological samples presented a significant analytical challenge. It was in this context that French chemist André Girard , along with his colleague Georges Sandulesco , developed a novel class of reagents that would revolutionize the field.

Working at the Roussel Laboratories, Girard and Sandulesco devised a series of hydrazine-based compounds designed to react specifically with the ketone and aldehyde functional groups present in steroid hormones. The key innovation was the incorporation of a quaternary ammonium salt into the reagent's structure. This modification rendered the resulting steroid derivatives, known as hydrazones, highly soluble in water. This differential solubility allowed for the efficient separation of the carbonyl-containing steroids from the bulk of the lipid-soluble matrix. This groundbreaking work was instrumental in the large-scale extraction and purification of steroid hormones, paving the way for their therapeutic use and further research into their biological functions.

The two most prominent and widely used of these are:

-

Girard's Reagent T: (Carboxymethyl)trimethylammonium chloride hydrazide

-

Girard's Reagent P: 1-(Carboxymethyl)pyridinium chloride hydrazide

The fundamental principle behind their utility remains the same today: the conversion of neutral, often poorly ionizable, carbonyl compounds into permanently charged derivatives that are readily amenable to modern analytical techniques such as mass spectrometry.

The Chemistry of Derivatization: Mechanism and Structures

Girard's reagents are acylhydrazide derivatives containing a quaternary ammonium group. This structural feature is central to their function. The hydrazide moiety (-CONHNH₂) serves as the reactive handle that selectively targets carbonyl groups (aldehydes and ketones), while the positively charged quaternary ammonium group imparts a permanent positive charge and enhanced water solubility to the resulting derivative.

Chemical Structures:

| Reagent | Structure |

| Girard's Reagent T | [(CH₃)₃N⁺CH₂CONHNH₂]Cl⁻ |

| Girard's Reagent P | [C₅H₅N⁺CH₂CONHNH₂]Cl⁻ |

The reaction between a Girard's reagent and a carbonyl compound is a condensation reaction that forms a stable hydrazone. This reaction is typically carried out under mildly acidic conditions, which catalyze the nucleophilic attack of the hydrazine nitrogen on the electrophilic carbonyl carbon.

Below is a diagram illustrating the general reaction mechanism:

N,N-Dimethylglycine Hydrazide Dihydrochloride: A Technical Guide for Researchers

CAS Number: 5787-71-3

Synonyms: Girard's Reagent D, (2-(Dimethylamino)acetohydrazide) dihydrochloride

This technical guide provides an in-depth overview of N,N-Dimethylglycine Hydrazide Dihydrochloride, a derivatizing agent commonly known as Girard's Reagent D. Tailored for researchers, scientists, and professionals in drug development, this document outlines its chemical properties, synthesis, mechanism of action, and key applications, with a focus on its role in enhancing the analysis of carbonyl-containing compounds.

Chemical and Physical Properties

This compound is a water-soluble organic salt. Its key properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 5787-71-3 | [1] |

| Molecular Formula | C₄H₁₃Cl₂N₃O (or C₄H₁₁N₃O·2HCl) | [1] |

| Molecular Weight | 190.07 g/mol | [1] |

| Appearance | Almost white powder | Chem-Impex |

| Melting Point | 213 °C (decomposes) | Chem-Impex |

| Solubility | Soluble in aqueous solutions | Chem-Impex |

| SMILES | CN(CC(NN)=O)C.Cl.Cl | [1] |

| Purity | ≥98% | [1] |

Synthesis

A common method for the synthesis of the related N,N-Dimethylglycine Hydrazide Hydrochloride involves the reaction of N,N-dimethylglycine ethyl ester with hydrazine hydrate in absolute alcohol.[2] The dihydrochloride form can be obtained through subsequent treatment with hydrochloric acid.

Mechanism of Action in Derivatization

Girard's Reagent D is primarily used as a chemical derivatization agent to enhance the detection of aldehydes and ketones in analytical techniques, particularly mass spectrometry.[3] The core of its function lies in the reaction between its hydrazide group and the carbonyl group of the target molecule.

This reaction forms a stable hydrazone, which introduces a permanently charged quaternary ammonium moiety to the analyte.[3][4] This "charge-tagging" significantly improves the ionization efficiency of the derivatized molecule, leading to enhanced signal intensity and sensitivity in mass spectrometry analyses.[5]

Experimental Protocols

While specific protocols should be optimized for each application, the following provides a general framework for the derivatization of carbonyl compounds using Girard's Reagent D, based on established methods for other Girard's reagents.[4][6]

Materials:

-

This compound (Girard's Reagent D)

-

Sample containing the carbonyl compound

-

Solvent (e.g., methanol, ethanol)

-

Acetic acid

-

Reaction vials

-

Heating block or water bath

-

LC-MS system

General Derivatization Procedure:

-

Sample Preparation: Dissolve the sample containing the carbonyl compound in an appropriate solvent.

-

Reagent Preparation: Prepare a solution of Girard's Reagent D in a suitable solvent. The molar ratio of the reagent to the analyte should be optimized, with ratios from 10:1 to 1000:1 being reported for similar reagents.[4]

-

Reaction Mixture: In a reaction vial, combine the sample solution with the Girard's Reagent D solution. Add acetic acid to the mixture to facilitate the reaction; a final concentration of 10% acetic acid is often used.[4][6]

-

Incubation: Incubate the reaction mixture at an elevated temperature (e.g., 60°C) for a specified duration. Reaction times can range from minutes to several hours and should be optimized for the specific analyte.[6]

-

Analysis: After incubation, the reaction mixture can be directly analyzed by LC-MS or may require a cleanup step, such as solid-phase extraction, to remove excess reagent and byproducts.

Optimization of Reaction Conditions:

| Parameter | General Range | Notes |

| Reagent:Analyte Molar Ratio | 10:1 to 1000:1 | Higher ratios can drive the reaction to completion.[4] |

| pH | Weakly acidic | The reaction is enhanced under acidic conditions; 10% acetic acid is commonly used.[4] |

| Temperature | Room temperature to 85°C | Higher temperatures can increase the reaction rate but may affect analyte stability.[5] |

| Reaction Time | 10 minutes to 24 hours | Should be optimized to ensure complete derivatization.[4] |

Applications

The primary application of this compound is in analytical chemistry for the sensitive detection and quantification of aldehydes and ketones.

-

Drug Development: It is used in the identification and quantification of drug metabolites that contain carbonyl groups.

-

Proteomics: Girard's reagents are employed for the enrichment and identification of carbonylated proteins, which are markers of oxidative stress.

-

Environmental Analysis: This reagent aids in the detection of aldehydes and ketones in environmental samples, which is crucial for monitoring pollution.

-

Steroid Analysis: Girard's reagents are widely used for the derivatization of ketosteroids, facilitating their analysis in biological matrices.[6][7]

Biological Activity and Signaling Pathways

There is no scientific evidence to suggest that this compound has any direct biological activity or is involved in any signaling pathways. Its utility is confined to its role as a chemical reagent in a laboratory setting. It is crucial to distinguish this compound from N,N-Dimethylglycine (DMG), which is a dietary supplement with purported biological effects.[8]

Stability and Storage

This compound should be stored at room temperature in a dry and cool place.[1] While the solid form is stable, solutions may have limited stability and should ideally be prepared fresh before use.

Conclusion

This compound (Girard's Reagent D) is a valuable tool for researchers and scientists in various fields, particularly those involved in analytical chemistry and drug development. Its ability to efficiently derivatize carbonyl compounds and enhance their detection by mass spectrometry makes it an indispensable reagent for the sensitive analysis of a wide range of molecules. This guide provides a comprehensive overview of its properties and applications, offering a solid foundation for its effective use in research and development.

References

- 1. chemscene.com [chemscene.com]

- 2. N,N-Dimethylglycine Hydrazide Hydrochloride [drugfuture.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Derivatization with Girard Reagent T Combined with LC-MS/MS for the Sensitive Detection of 5-Formyl-2′-deoxyuridine in Cellular DNA - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Girard derivatization for LC-MS/MS profiling of endogenous ecdysteroids in Drosophila - PMC [pmc.ncbi.nlm.nih.gov]

- 6. escholarship.org [escholarship.org]

- 7. researchgate.net [researchgate.net]

- 8. Dimethylglycine - Wikipedia [en.wikipedia.org]

N,N-Dimethylglycine Hydrazide Dihydrochloride: A Technical Guide to Solubility and Stability

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physicochemical properties of N,N-Dimethylglycine Hydrazide Dihydrochloride, with a focus on its solubility and stability. Due to the limited availability of specific quantitative data in publicly accessible literature, this document also outlines standardized experimental protocols for determining these critical parameters.

Core Properties

This compound is a chemical reagent, notably used in the analysis of aldehydes and ketones.[1] Distinguishing it from its monohydrochloride counterpart and N,N-Dimethylglycine hydrochloride is crucial for accurate research and development.

Table 1: Physicochemical Properties of this compound and Related Compounds

| Property | This compound | N,N-Dimethylglycine Hydrazide Hydrochloride | N,N-Dimethylglycine Hydrochloride |

| CAS Number | 5787-71-3[2] | 539-64-0[1] | 2491-06-7[3][4][5] |

| Molecular Formula | C₄H₁₃Cl₂N₃O[2] | C₄H₁₂ClN₃O[1] | C₄H₉NO₂•HCl[3][4] |

| Molecular Weight | 190.07 g/mol [1][6] | 153.61 g/mol [1] | 139.6 g/mol [3][4] |

| Melting Point | 214.5 °C[1] | 181 °C[1] | 188 - 194 °C[2] |

| Appearance | Crystals from alcohol[1] | Crystals from alcohol[1] | White Crystalline Powder[7] |

| Known Use | Reagent for aldehydes and ketones[1] | Reagent for aldehydes and ketones[1] | Athletic performance enhancer, synthetic intermediate[4][5] |

| Storage | Store at room temperature, keep dry and cool.[2][6] | Not specified | -20°C (as solid)[3][4] |

Solubility Profile

Table 2: Reported Solubility of N,N-Dimethylglycine Hydrochloride

| Solvent | Solubility |

| DMSO | ~10 mg/mL[3] |

| PBS (pH 7.2) | ~10 mg/mL[3] |

For this compound, a systematic determination of its solubility in a range of pharmaceutically and analytically relevant solvents is recommended.

Recommended Experimental Protocol for Solubility Determination (Shake-Flask Method)

The shake-flask method is a reliable and widely used technique for determining equilibrium solubility.[8] The following protocol is a standardized approach that can be applied to this compound.

Objective: To determine the equilibrium solubility of this compound in various solvents at a controlled temperature.

Materials:

-

This compound

-

Selected solvents (e.g., water, ethanol, methanol, DMSO, PBS at various pH levels)

-

Shaking incubator or water bath with orbital shaker

-

Calibrated analytical balance

-

Vials with screw caps

-

Syringe filters (e.g., 0.45 µm PTFE or PVDF)

-

Analytical instrumentation for quantification (e.g., HPLC-UV, LC-MS)

-

Calibrated pH meter

Procedure:

-

Add an excess amount of this compound to a vial containing a known volume of the selected solvent. The presence of undissolved solid is necessary to ensure saturation.

-

Securely cap the vials and place them in a shaking incubator set to a constant temperature (e.g., 25 °C or 37 °C).

-

Agitate the samples at a constant rate (e.g., 100-150 rpm) to facilitate the dissolution process.

-

Allow the samples to equilibrate for a predetermined period (e.g., 24, 48, or 72 hours). The time to reach equilibrium should be established in preliminary studies by taking measurements at different time points until the concentration of the solute in the solution remains constant.[9]

-

After equilibration, allow the vials to stand undisturbed for a sufficient time to allow the excess solid to settle.

-

Carefully withdraw an aliquot of the supernatant using a syringe.

-

Immediately filter the aliquot through a syringe filter to remove any undissolved particles.

-

Dilute the filtered sample with an appropriate solvent to a concentration within the linear range of the analytical method.

-

Analyze the concentration of this compound in the diluted sample using a validated analytical method.

-

The experiment should be performed in triplicate for each solvent.

Stability Profile

The stability of this compound is a critical parameter, especially for its use as a reagent and in potential pharmaceutical applications. While specific stability data is scarce, general guidelines for handling and storage suggest it is stable when stored at room temperature in a dry and cool place.[2][6] For aqueous solutions of the related N,N-Dimethylglycine hydrochloride, it is recommended not to store them for more than one day.[3]

Recommended Experimental Protocol for Stability Assessment

A comprehensive stability study should evaluate the impact of temperature, humidity, light, and pH on the integrity of this compound.

Objective: To evaluate the stability of this compound under various environmental conditions over time.

Materials:

-

This compound (solid and in solution)

-

Stability chambers with controlled temperature and humidity

-

Photostability chamber

-

Appropriate buffers for pH stability testing

-

Validated stability-indicating analytical method (e.g., HPLC with a method capable of separating the parent compound from potential degradation products)

Procedure:

Solid-State Stability:

-

Place accurately weighed samples of solid this compound in appropriate containers (e.g., glass vials).

-

Expose the samples to various conditions as per ICH guidelines (e.g., 25°C/60% RH, 40°C/75% RH).

-

For photostability testing, expose the samples to a controlled light source.

-

At specified time points (e.g., 0, 1, 3, 6, 12 months), withdraw samples.

-

Analyze the samples for purity and the presence of degradation products using a validated analytical method.

Solution-State Stability:

-

Prepare solutions of this compound in relevant solvents and buffers at a known concentration.

-

Store the solutions under different temperature and light conditions.

-

At selected time intervals, collect aliquots of the solutions.

-

Analyze the aliquots to determine the concentration of the parent compound and to detect and quantify any degradants.

Conclusion

This technical guide consolidates the available information on the solubility and stability of this compound and provides standardized protocols for their experimental determination. For researchers and professionals in drug development, a thorough in-house evaluation of these parameters is essential for ensuring the quality, efficacy, and safety of any application involving this compound. The provided workflows offer a robust framework for undertaking such investigations.

References

- 1. N,N-Dimethylglycine Hydrazide Hydrochloride [drugfuture.com]

- 2. fishersci.com [fishersci.com]

- 3. cdn.caymanchem.com [cdn.caymanchem.com]

- 4. caymanchem.com [caymanchem.com]

- 5. spectrumchemical.com [spectrumchemical.com]

- 6. chemscene.com [chemscene.com]

- 7. spectrumrx.com [spectrumrx.com]

- 8. researchgate.net [researchgate.net]

- 9. scielo.br [scielo.br]

An In-depth Technical Guide to the Derivatization of Carbonyl Compounds using Girard's Reagents

A Note on Girard's Reagent Nomenclature: While this guide addresses the derivatization principles of Girard's reagents, it is important to clarify that the commonly cited and commercially available forms are Girard's Reagent T, Girard's Reagent P, and Girard's Reagent C.[1] Extensive literature searches did not yield information on a "Girard's Reagent D." This guide will, therefore, focus on the well-documented Girard's Reagents T and P.

Girard's reagents are a class of cationic hydrazide derivatives used for the selective derivatization of aldehydes and ketones.[2][3] This process, often termed "charge-tagging," converts neutral carbonyl-containing molecules into positively charged hydrazones.[1] This modification significantly enhances their solubility in polar solvents and dramatically improves their ionization efficiency for analysis by mass spectrometry (MS), particularly with electrospray ionization (ESI) and matrix-assisted laser desorption/ionization (MALDI).[2][4] The primary application of this derivatization is to increase the sensitivity and specificity of detection for low-abundance analytes such as steroids, oxysterols, and modified nucleosides in complex biological matrices.[4][5][6]

Core Principles of Derivatization

The fundamental reaction involves the nucleophilic attack of the hydrazine nitrogen of the Girard's reagent on the electrophilic carbonyl carbon of an aldehyde or ketone. This reaction is typically acid-catalyzed and results in the formation of a hydrazone with a permanently charged quaternary ammonium (Girard's T) or pyridinium (Girard's P) moiety.[2][7] This pre-charged tag facilitates the formation of gas-phase ions, leading to a significant enhancement in signal intensity during MS analysis.[6][7]

Reaction Mechanism and Experimental Workflow

The derivatization of a carbonyl compound with Girard's Reagent T proceeds via an acid-catalyzed nucleophilic addition-elimination reaction to form a stable hydrazone.

A typical experimental workflow for the derivatization and subsequent analysis of biological samples is outlined below. This process involves sample preparation, the derivatization reaction itself, and finally, analysis by liquid chromatography-mass spectrometry (LC-MS).

Quantitative Data on Derivatization Conditions and Yields

The efficiency and yield of the derivatization reaction are influenced by several factors, including the nature of the solvent, temperature, reaction time, pH, and the molar ratio of the reagent to the analyte. While the theoretical yield of a complete reaction is 100%, practical yields vary depending on the substrate and reaction conditions. The following tables summarize key quantitative parameters from various studies.

Table 1: Reaction Conditions for Girard's Reagent Derivatization

| Analyte Class | Girard's Reagent | Solvent System | Catalyst | Temperature (°C) | Time | Reference |

| Ketosteroids | P | 10% Acetic Acid in Methanol | Acetic Acid | 60 | 10 min | [8] |

| Ecdysteroids | P | 70% Methanol in Water | Glacial Acetic Acid | 50 - 85 | 4 h (peak at 85°C) | [1] |

| 5-Formyl-2'-deoxyuridine | T | 10% Acetic Acid in Water | Acetic Acid | Room Temp | 12 h | [2] |

| Corticosteroids | T | Methanol/TFA | Trifluoroacetic Acid (TFA) | Not Specified | 60 min | [4] |

| Lipid Aldehydes | T | Acetonitrile | Formic Acid | Not Specified | Not Specified | [7] |

| Spironolactone | P | Methanol-Acetic Acid (9:1, v/v) | Acetic Acid | 37 | 15 min | [9] |

Table 2: Factors Affecting Derivatization Yield

| Factor | Observation | Impact on Yield | Reference |

| pH / Catalyst | Reaction is greatly enhanced under acidic conditions. | Acid catalysis is crucial for efficient hydrazone formation. | [2][7] |

| Temperature | For ecdysone, yield increased with temperature up to 85°C, but product decomposition was observed after 4 hours at this temperature. | Higher temperatures can accelerate the reaction but may also lead to product degradation. | [1] |

| Reagent-to-Analyte Ratio | For 5-formyl-2'-deoxyuridine, increasing the molar ratio of Girard's T reagent to the analyte improved the yield, with near-complete conversion at high ratios. | A sufficient excess of the Girard's reagent is necessary to drive the reaction to completion. | [2] |

| Solvent | Methanol/TFA was found to be the optimal solvent/catalyst system for on-tissue derivatization of corticosteroids. | The choice of solvent can significantly impact reaction efficiency. | [4] |

Detailed Experimental Protocols

The following protocols are adapted from published literature and provide detailed methodologies for the derivatization of different classes of molecules.

Protocol 1: Derivatization of Ketosteroids in Human Serum (Adapted from Frey et al., 2016) [8]

-

Sample Preparation: Extract analytes from 100 µL of serum using an appropriate method (e.g., liquid-liquid extraction).

-

Evaporation: Evaporate the extracted samples to dryness under a stream of nitrogen.

-

Reconstitution: Re-suspend the dried extract in 200 µL of 10% acetic acid in methanol.

-

Derivatization: Add 20 µL of Girard's Reagent P (1 mg/mL in water).

-

Incubation: Incubate the mixture for 10 minutes at 60°C to ensure complete reaction.

-

Final Preparation: Evaporate the samples to dryness again under nitrogen.

-

Analysis: Re-suspend the final residue in 100 µL of 50:50 methanol:water for LC-MS analysis.

Protocol 2: Derivatization of Ecdysone (Adapted from Shpakovski et al., 2013) [1]

-

Reaction Setup: To 1 mL of 70% methanol in water, add 10 µL of a 5 mM ecdysone stock solution.

-

Reagent Addition: Add 50 µL of glacial acetic acid and 50 mg of the Girard's reagent (e.g., Girard's P).

-

Incubation: Incubate the mixture at a specified temperature (e.g., 50°C, 70°C, or 85°C) for a set duration (e.g., up to 4 hours).

-

Sampling and Quenching: At desired time intervals, withdraw a 5 µL aliquot and neutralize it with 95 µL of methanol containing 1% NH₄OH.

-

Dilution and Internal Standard Addition: Dilute a 10 µL aliquot of the neutralized sample with 85 µL of water and add 5 µL of a 0.5 µM internal standard solution.

-

Analysis: Inject a 5 µL aliquot of the final mixture into the LC-MS system.

Protocol 3: Derivatization of 5-Formyl-2'-deoxyuridine (FodU) (Adapted from Chen et al., 2009) [2]

-

Reaction Mixture: Mix aliquots of 1 mM FodU with Girard's Reagent T at various molar ratios (e.g., 10:1 or 100:1 reagent to analyte) in a 10% (by volume) aqueous solution of acetic acid.

-

Incubation: Carry out the reaction at room temperature for a specified time (e.g., 12 hours).

-

Termination: Stop the reaction by freezing the mixture at -80°C.

-

Analysis: Analyze the extent of conversion to the hydrazone conjugate by HPLC.

Conclusion

Derivatization with Girard's reagents T and P is a robust and effective strategy for enhancing the detection of aldehydes and ketones in complex biological samples. The theoretical yield is stoichiometric; however, the practical yield is highly dependent on optimizing reaction conditions such as temperature, pH, solvent, and reagent concentration for the specific analyte of interest. By converting neutral carbonyl compounds into permanently charged derivatives, this technique significantly improves ionization efficiency, offering a powerful tool for researchers in drug development and metabolomics to achieve sensitive and specific quantification of low-abundance molecules.

References

- 1. Girard derivatization for LC-MS/MS profiling of endogenous ecdysteroids in Drosophila - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Derivatization with Girard Reagent T Combined with LC-MS/MS for the Sensitive Detection of 5-Formyl-2′-deoxyuridine in Cellular DNA - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Mass Spectrometry Imaging for Dissecting Steroid Intracrinology within Target Tissues - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Analysis of Ketosteroids by Girard P Derivatization [thermofisher.com]

- 6. researchgate.net [researchgate.net]

- 7. fortunejournals.com [fortunejournals.com]

- 8. escholarship.org [escholarship.org]

- 9. med.upenn.edu [med.upenn.edu]

Spectroscopic and Synthetic Profile of N,N-Dimethylglycine Hydrazide Dihydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic and synthetic aspects of N,N-Dimethylglycine Hydrazide Dihydrochloride, also known as Girard's Reagent D. Due to the limited availability of direct experimental spectra for this specific compound, this document leverages data from closely related analogs, namely N,N-Dimethylglycine and its hydrochloride salt, to predict and interpret its spectroscopic characteristics. Detailed, adaptable experimental protocols for its synthesis are also presented.

Physicochemical Properties

This compound is a key analytical reagent, particularly in the derivatization of carbonyl compounds for mass spectrometry analysis. A summary of its fundamental properties is provided below.

| Property | Value | Reference |

| CAS Number | 5787-71-3 | [1][2] |

| Molecular Formula | C₄H₁₃Cl₂N₃O | [1] |

| Molecular Weight | 190.07 g/mol | [1] |

| Synonyms | Girard's Reagent D, 2-(Dimethylamino)acetohydrazide dihydrochloride | [2][3] |

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on the known spectral data of N,N-Dimethylglycine, its hydrochloride salt, and general principles of spectroscopy.

Predicted ¹H NMR Spectral Data

Solvent: D₂O

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~3.0 | Singlet | 6H | N(CH₃)₂ |

| ~3.8 | Singlet | 2H | -CH₂- |

| 4.8 | Singlet | Broad | NH, NH₂, OH (exchangeable protons) |

Note: The chemical shifts of the exchangeable protons of the hydrazide and the ammonium and hydrochloride protons can vary significantly depending on the concentration and temperature.

Predicted ¹³C NMR Spectral Data

Solvent: D₂O

| Chemical Shift (ppm) | Assignment |

| ~45 | N(CH₃)₂ |

| ~60 | -CH₂- |

| ~170 | C=O |

Predicted Infrared (IR) Spectral Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400-3200 | Strong, Broad | N-H stretching (hydrazide, ammonium) |

| 3000-2800 | Medium | C-H stretching (aliphatic) |

| ~1680 | Strong | C=O stretching (amide I) |

| ~1600 | Medium | N-H bending (amide II) |

| 1500-1400 | Medium | C-H bending |

Predicted Mass Spectrometry Data

Method: Electrospray Ionization (ESI), Positive Mode

| m/z | Assignment |

| 118.10 | [M+H]⁺ (of free base) |

| 140.08 | [M+Na]⁺ (of free base) |

Note: In the gas phase, the dihydrochloride salt will likely fragment, showing the mass of the protonated free base.

Experimental Protocols

The following are detailed, generalized protocols for the synthesis and spectroscopic characterization of this compound.

Synthesis of this compound

This synthesis is a two-step process involving the formation of the hydrazide from the corresponding ester, followed by the formation of the dihydrochloride salt.

Step 1: Synthesis of N,N-Dimethylglycine Hydrazide from Ethyl N,N-Dimethylglycinate

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve ethyl N,N-dimethylglycinate in absolute ethanol.

-

Addition of Hydrazine: To the stirred solution, add a slight molar excess of hydrazine hydrate.

-

Reflux: Heat the reaction mixture to reflux and maintain for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After completion, cool the reaction mixture to room temperature. The product, N,N-Dimethylglycine Hydrazide, may precipitate out of the solution. If not, the solvent can be removed under reduced pressure to yield the crude product.

-

Purification: The crude hydrazide can be purified by recrystallization from a suitable solvent such as ethanol or isopropanol.

Step 2: Formation of the Dihydrochloride Salt

-

Dissolution: Dissolve the purified N,N-Dimethylglycine Hydrazide in a minimal amount of a suitable solvent like ethanol or diethyl ether.

-

Acidification: Cool the solution in an ice bath and slowly bubble dry hydrogen chloride gas through the solution, or add a stoichiometric amount of concentrated hydrochloric acid dropwise with vigorous stirring.

-

Precipitation: The dihydrochloride salt will precipitate out of the solution.

-

Isolation: Collect the precipitate by vacuum filtration, wash with a small amount of cold solvent (e.g., diethyl ether) to remove any excess acid.

-

Drying: Dry the this compound product in a vacuum oven.

Spectroscopic Characterization

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Sample Preparation: Dissolve a small amount of the dried product in a suitable deuterated solvent, such as Deuterium Oxide (D₂O) or Methanol-d₄.

-

Acquisition: Acquire ¹H and ¹³C NMR spectra on a standard NMR spectrometer (e.g., 400 MHz).

-

-

Infrared (IR) Spectroscopy:

-

Sample Preparation: Prepare a KBr pellet by mixing a small amount of the dried product with dry potassium bromide and pressing it into a thin disk. Alternatively, acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory.

-

Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹.

-

-

Mass Spectrometry (MS):

-

Sample Preparation: Dissolve a small amount of the product in a suitable solvent for electrospray ionization, such as methanol or a water/acetonitrile mixture.

-

Acquisition: Infuse the sample solution into an electrospray ionization mass spectrometer and acquire the spectrum in positive ion mode.

-

Visualizations

The following diagrams illustrate the logical workflow of the synthesis and a potential signaling pathway context for a related compound, N,N-Dimethylglycine.

Caption: Synthesis of this compound.

References

The Chemistry and Application of Hydrazide-Based Chemoselective Ligation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chemoselective ligation reactions are powerful tools in modern chemical biology and drug development, enabling the precise covalent assembly of complex biomolecules under mild, aqueous conditions. Among these, the reaction between a hydrazide and an aldehyde or ketone to form a stable hydrazone linkage has emerged as a robust and versatile strategy. This technical guide provides an in-depth exploration of the core principles, experimental protocols, and practical applications of hydrazide-based chemoselective ligation, with a focus on its utility in bioconjugation for research, diagnostics, and therapeutics.

Core Principles of Hydrazide Ligation

The fundamental reaction involves the nucleophilic attack of the terminal nitrogen of a hydrazide onto the electrophilic carbonyl carbon of an aldehyde or ketone. This is followed by dehydration to form a hydrazone, a molecule containing a carbon-nitrogen double bond (C=N).

Reaction Mechanism: The formation of a hydrazone is a reversible, pH-dependent process that typically proceeds optimally under mildly acidic conditions (pH 4.5-5.5).[1][2] The reaction is initiated by the protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon. The nucleophilic hydrazide then attacks the carbonyl carbon, forming a tetrahedral carbinolamine intermediate. Subsequent acid-catalyzed dehydration of this intermediate yields the final hydrazone product.

Catalysis: The rate of hydrazone formation can be significantly accelerated by nucleophilic catalysts, most notably aniline.[2][3] Aniline first reacts with the aldehyde to form a more reactive Schiff base intermediate, which is then readily displaced by the hydrazide, thereby lowering the overall activation energy of the reaction.[2] This catalytic approach allows for efficient ligation at neutral pH and at lower reactant concentrations, which is highly advantageous for biological applications.[4][5]

Stability and Reversibility: Hydrazone bonds are generally more stable than imine bonds formed from simple amines but are susceptible to hydrolysis, particularly at acidic pH.[6][7][8] This pH-dependent stability can be exploited for applications requiring controlled release, such as in drug delivery systems targeting the acidic environment of endosomes.[7] For applications demanding higher stability, the hydrazone bond can be reduced to a more stable secondary amine linkage using reducing agents like sodium cyanoborohydride.[1]

Quantitative Data on Hydrazone Ligation

The efficiency and stability of hydrazone ligation can be quantified by reaction kinetics and equilibrium constants. The following tables summarize key quantitative data from the literature, providing a comparative overview of different reaction conditions and hydrazone types.

| Reactants | pH | Catalyst (Concentration) | Second-Order Rate Constant (k₁) (M⁻¹s⁻¹) | Equilibrium Constant (Keq) (M⁻¹) | Reference |

| 6-hydrazinopyridyl-peptide + benzaldehyde | 4.5 | None | 3.0 ± 0.3 | (0.88 ± 0.04) x 10⁶ | [4] |

| 6-hydrazinopyridyl-peptide + benzaldehyde | 7.0 | 10 mM Aniline | 190 ± 10 | (0.23 ± 0.02) x 10⁶ | [4] |

| 6-hydrazinopyridyl-peptide + benzaldehyde | 7.0 | 100 mM Aniline | 2,000 ± 100 | (0.40 ± 0.02) x 10⁶ | [4] |

| Aminooxyacetyl-peptide + benzaldehyde | 7.0 | 100 mM Aniline | 8.2 ± 1.0 | >10⁸ | [4] |

| Acetylhydrazide peptide + glyoxylyl peptide | 5.7 | None | 0.0031 ± 0.0001 | Not Reported | [3] |

| Acetylhydrazide peptide + glyoxylyl peptide | 5.7 | 10 mM Aniline | 0.21 ± 0.01 | Not Reported | [3] |

Table 1: Reaction Kinetics of Hydrazone and Oxime Formation.

| Linkage Type | Relative Hydrolytic Stability (Compared to Oxime) | Conditions | Reference |

| Oxime | 1 (Most Stable) | pD 7.0 | [8] |

| Methylhydrazone | ~600-fold less stable | pD 7.0 | [7][8] |

| Acetylhydrazone | ~300-fold less stable | pD 7.0 | [7][8] |

| Semicarbazone | ~160-fold less stable | pD 7.0 | [8] |

| HIPS Ligation | >5 days in human plasma | Compared to ~1 day for oxime | [9] |

Table 2: Comparative Hydrolytic Stability of Hydrazone and Related Linkages.

Experimental Protocols

This section provides a detailed methodology for a typical chemoselective ligation of a hydrazide-modified peptide to an aldehyde-containing molecule.

Materials:

-

Hydrazide-modified peptide

-

Aldehyde-containing molecule

-

Reaction Buffer: 100 mM Sodium Phosphate, pH 7.0 (for aniline-catalyzed reaction) or 100 mM Sodium Acetate, pH 4.5 (for uncatalyzed reaction)

-

Aniline (optional, for catalysis)

-

Organic co-solvent (e.g., DMSO or DMF, if needed for solubility)

-

Quenching reagent (e.g., an excess of a small molecule hydrazide or aldehyde)

-

Analytical and preparative HPLC

-

Mass spectrometer

Procedure:

-

Preparation of Reactants:

-

Dissolve the hydrazide-modified peptide and the aldehyde-containing molecule in the chosen reaction buffer to create stock solutions of known concentrations. If solubility is an issue, a minimal amount of an organic co-solvent can be added.

-

-

Ligation Reaction:

-

In a microcentrifuge tube, combine the hydrazide-modified peptide and the aldehyde-containing molecule at the desired molar ratio (a slight excess of one reactant, e.g., 1.2 equivalents, can be used to drive the reaction to completion).

-

For catalyzed reactions, add aniline to the desired final concentration (e.g., 10-100 mM).

-

Incubate the reaction mixture at room temperature or 37°C.

-

-

Reaction Monitoring:

-

Monitor the progress of the reaction by analytical HPLC-MS. The formation of the product will be indicated by a new peak with the expected mass.

-

-

Quenching the Reaction (Optional):

-

Once the reaction has reached the desired level of completion, any unreacted aldehyde or hydrazide can be quenched by adding an excess of a small molecule containing the complementary functional group.

-

-

Purification:

-

Purify the resulting hydrazone-linked conjugate using preparative reverse-phase HPLC.

-

-

Characterization:

-

Confirm the identity and purity of the final product by mass spectrometry and analytical HPLC.

-

Visualizing the Chemistry: Diagrams

The following diagrams, generated using the DOT language, illustrate the key chemical and procedural aspects of hydrazide ligation.

Caption: Reaction mechanism of hydrazone formation.

References

- 1. Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Carbonyl-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Rapid Oxime and Hydrazone Ligations with Aromatic Aldehydes for Biomolecular Labeling - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Rapid oxime and hydrazone ligations with aromatic aldehydes for biomolecular labeling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Hydrolytic Stability of Hydrazones and Oximes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. scispace.com [scispace.com]

- 9. pubs.acs.org [pubs.acs.org]

Methodological & Application

Application Notes and Protocols: Derivatization of Ketosteroids with Girard's Reagent D